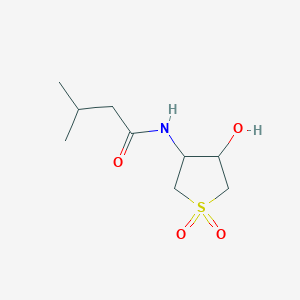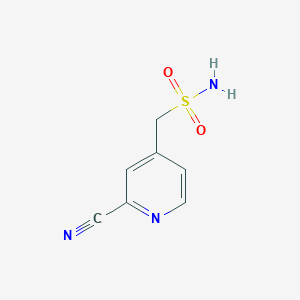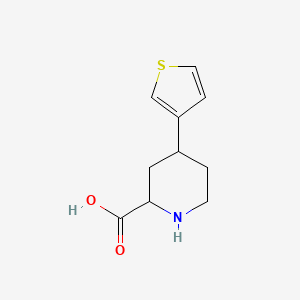
4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring substituted with an amino group, an iodothiophene moiety, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Iodothiophene Moiety: The iodothiophene group is introduced via a substitution reaction, where a suitable iodothiophene derivative reacts with the triazine ring.
Amination and Thiolation: The amino and thiol groups are introduced through nucleophilic substitution reactions, often using reagents such as ammonia or thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The iodothiophene moiety can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as conductive polymers and organic semiconductors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The iodothiophene moiety can participate in π-π interactions and electron transfer reactions, affecting the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-(5-bromothiophen-3-YL)-1,3,5-triazine-2-thiol
- 4-Amino-6-(5-chlorothiophen-3-YL)-1,3,5-triazine-2-thiol
- 4-Amino-6-(5-fluorothiophen-3-YL)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(5-iodothiophen-3-YL)-1,3,5-triazine-2-thiol is unique due to the presence of the iodothiophene moiety, which imparts distinct electronic and steric properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5IN4S2 |
|---|---|
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
2-amino-6-(5-iodothiophen-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5IN4S2/c8-4-1-3(2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
Clé InChI |
VAQVITZKWDGARA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C2=NC(=S)N=C(N2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)


![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)

![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile](/img/structure/B13221170.png)

![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)



![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)
![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)
